(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
CAS No.: 848767-24-8
Cat. No.: VC4530457
Molecular Formula: C16H13NO4S
Molecular Weight: 315.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848767-24-8 |
|---|---|
| Molecular Formula | C16H13NO4S |
| Molecular Weight | 315.34 |
| IUPAC Name | [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9- |
| Standard InChI Key | UOLDWOMFZFRBGL-ZROIWOOFSA-N |
| SMILES | CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic transformations:
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Formation of the Benzofuran Core: The benzofuran ring is synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
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Attachment of the Thiophene Moiety: A condensation reaction introduces the thiophenylmethylene group at position 2 of the benzofuran core.
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Carbamoylation: The dimethylcarbamate group is introduced via reaction with dimethylcarbamoyl chloride under basic conditions.
Reaction Scheme
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ortho-hydroxyaryl ketones + Acid catalyst | Benzofuran |
| 2 | Thiophene aldehyde + Base | (Z)-Thiophenylmethylene derivative |
| 3 | Dimethylcarbamoyl chloride + Base | Final compound |
Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals corresponding to aromatic protons in benzofuran and thiophene rings.
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¹³C NMR: Peaks for carbamate carbonyl and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at confirms molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for carbamate () and aromatic stretching.
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Antibacterial and Antifungal Potential
The compound's structural features suggest potential antimicrobial activity due to:
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The electron-rich thiophene ring, which may enhance interactions with microbial enzymes.
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The benzofuran moiety, known for its bioactivity in related compounds.
Enzyme Inhibition
Docking studies suggest potential as an inhibitor of enzymes such as:
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Cyclooxygenase (COX) enzymes.
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Lipoxygenase (LOX) enzymes involved in inflammation pathways.
Pharmaceutical Applications
The compound is a promising lead for developing drugs targeting:
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Inflammatory diseases (via COX/LOX inhibition).
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Bacterial infections (as an antimicrobial agent).
Research Directions
Further studies are needed to:
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Optimize synthesis for higher yields.
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Conduct in vivo pharmacological evaluations.
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Explore derivatives with enhanced potency.
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